

anethole dose-response comparison disease models

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Compound Focus: Anethole

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Anethole Dosage and Effects in Disease Models

The following tables summarize the experimental findings for **anethole** in models of cancer, neurological disorders, and inflammation/pain.

Table 1: Anti-cancer and Neuroprotective Effects of Anethole

Disease Model	Test System	Effective Dose/Concentration	Key Effects and Mechanisms	Key Signaling Pathways Modulated	Citation
Various Cancers (Breast, Prostate, Lung, Colorectal)	<i>In vitro</i> & <i>in vivo</i>	Not Specified	Induced apoptosis, cell cycle arrest, anti-proliferative & anti-angiogenic effects; synergized with chemoagents (e.g., cisplatin, doxorubicin)	NF-κB, PI3K/Akt/mTOR, caspases [1]	

Disease Model	Test System	Effective Dose/Concentration	Key Effects and Mechanisms	Key Signaling Pathways Modulated	Citation
Oral Cancer	<i>In vitro</i> (Ca9-22 cells)	Varying concentrations (dose-dependent)	Decreased proliferation, induced apoptosis & autophagy, reduced ROS, increased GSH	NF-κB, MAPKinases, Wnt, Caspase 3/9, PARP1 [2]	
Autism Spectrum Disorder (ASD)	<i>In vivo</i> (Mice, MS model)	31.25, 62.5, 125 mg/kg (i.p.)	Mitigated autistic-like behaviors; increased sociability, reduced aggression	Increased gene expression of PI3K, AKT, mTOR [3]	
General Neurological Effects	Preclinical studies	Varying doses	Anxiolytic, antidepressant, memory improvement, neuroprotective	Modulation of monoamines, GABA, glutamate; Anti-inflammatory & antioxidant [4]	

Table 2: Anti-inflammatory and Antinociceptive Effects of Anethole

Disease Model	Test System	Effective Dose	Key Effects and Mechanisms	Citation
Periodontitis	<i>In vivo</i> (Rat, LPS-induced)	10 mg/kg & 50 mg/kg (i.p.)	↓ Plasma IL-1β and TNF-α (dose-dependent reduction) [5]	
Paw Edema	<i>In vivo</i> (Mouse, carrageenan-)	3, 10, 30 mg/kg (p.o.)	Inhibited edema; more potent and longer-lasting than estragole [6] [7]	

Disease Model	Test System	Effective Dose	Key Effects and Mechanisms	Citation
	induced)			
Nociception (Pain)	<i>In vivo</i> (Mouse)	62.5 - 500 mg/kg (p.o.)	Antinociceptive in writhing test (62.5-500 mg/kg); Effective in 2nd phase of formalin test (125, 250 mg/kg) [8]	
Nociception (Pain)	<i>In vivo</i> (Mouse, Glutamate-induced)	62.5, 125, 250 mg/kg (p.o.)	Reduced glutamate-induced pain [8]	

Experimental Methodologies Overview

For researchers looking to replicate or understand these studies, here is a summary of the key experimental protocols cited.

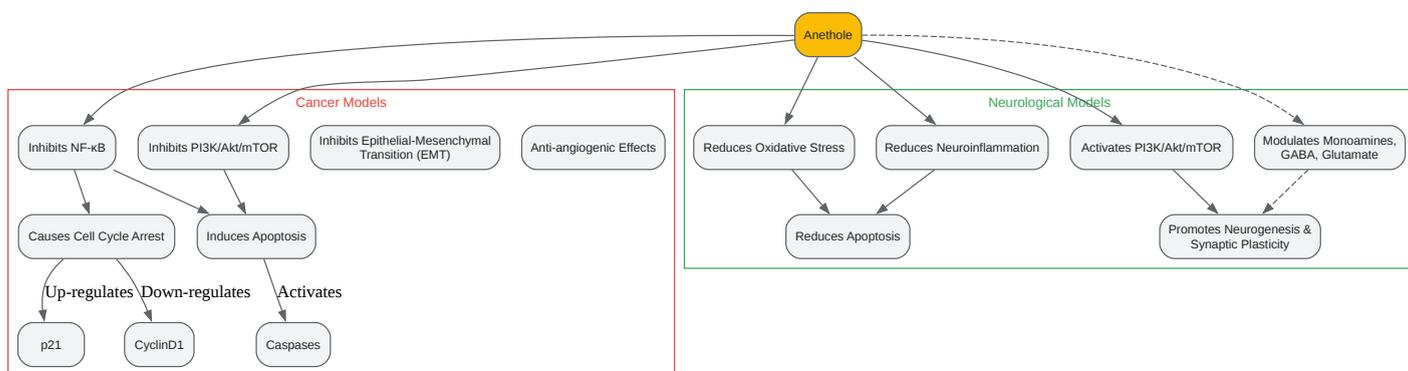
Table 3: Summary of Experimental Protocols

Study Focus	Model Details	Treatment Protocol	Key Measurements	Citation
Anti-cancer Effects (Review)	Various <i>in vitro</i> cell lines & <i>in vivo</i> animal models	Varying concentrations and doses	Apoptosis rates, cell proliferation, tumor growth, analysis of pathway proteins [1]	
Antinociception	Male Swiss mice	Anethole (62.5-500 mg/kg, p.o.) 1 hr before tests	Acetic acid-induced writhing, formalin test, hot-plate test, open-field test [8]	
Anti-edematogenic	Swiss mice	Anethole (3-30 mg/kg) before carrageenan injection	Plethysmometry (paw volume) at multiple time points [6]	

Study Focus	Model Details	Treatment Protocol	Key Measurements	Citation
Periodontitis	Male Wistar rats, LPS-induced gingival inflammation	Anethole (10 & 50 mg/kg, i.p.) 20 min before each LPS injection	ELISA for serum IL-1 β and TNF- α levels [5]	
Autism (ASD)	NMRI mice, Maternal Separation (MS) model	Anethole (31.25-125 mg/kg, i.p.) for 14 days	Three-chamber sociability test, shuttle box, resident-intruder test; qRT-PCR for PI3K/AKT/mTOR [3]	

Anethole's Mechanisms of Action

The pharmacological effects of **anethole** are mediated through multiple signaling pathways. The diagram below illustrates its key mechanisms in cancer and neurological disorders.



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The diagram above summarizes the multi-targeted action of **anethole**. In **cancer models**, its effects are largely mediated through the inhibition of key survival pathways like **NF- κ B** and **PI3K/Akt/mTOR**, leading to programmed cell death and halted proliferation [1] [2]. In **neurological models**, **anethole** shows a contrasting ability to *activate* the **PI3K/Akt/mTOR** pathway, which is linked to its neuroprotective effects, alongside reducing oxidative stress and inflammation [4] [3].

Key Insights for Researchers

- **Dose Dependency:** Effects are often dose-dependent, but the relationship is not always linear. For example, in nociception, mid-range doses (125-250 mg/kg) were effective in the formalin test, while a wider range (62.5-500 mg/kg) worked in the writhing test [8].
- **Comparative Potency:** **Anethole** demonstrated better potency and duration of anti-inflammatory action compared to its positional isomer, estragole [6] [7].
- **Therapeutic Potential:** The broad activity across cancer, neuroinflammation, and pain models, through well-defined pathways, positions **anethole** as a promising candidate for further translational research.

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